1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[4-(bromomethyl)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(13)15/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVLBTHQTNCJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione typically involves the reaction of 4-(bromomethyl)benzaldehyde with pyrrolidine-2,5-dione under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrrolidine-2,5-dione derivatives.
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of methyl-substituted pyrrolidine-2,5-dione.
Scientific Research Applications
Medicinal Chemistry
Building Block for Drug Synthesis
1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione serves as a crucial intermediate in the synthesis of bioactive molecules. Its unique structure allows for modifications that can enhance the pharmacological properties of resultant compounds. For instance, pyrrolidine derivatives are known to exhibit a range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .
Case Study: Anticancer Activity
Recent studies have explored the anticancer potential of pyrrolidine derivatives. For example, derivatives synthesized from related compounds showed selective cytotoxicity against various cancer cell lines, indicating that modifications to the pyrrolidine structure can lead to enhanced therapeutic efficacy .
Materials Science
Development of Novel Materials
In materials science, this compound is utilized in creating materials with specific electronic or optical properties. The bromomethyl group enhances reactivity and allows for the incorporation of the compound into polymers or other complex materials. This property is particularly valuable in developing advanced materials for electronics and photonics.
Biological Studies
Biological Probes
The compound is also employed as a probe in biological studies to investigate molecular interactions and biological processes. Its ability to modify biological targets makes it a valuable tool for studying enzyme mechanisms and receptor interactions.
Industrial Applications
Specialty Chemicals and Intermediates
In industrial contexts, this compound is used in synthesizing specialty chemicals. Its unique reactivity allows for the production of various intermediates essential for chemical manufacturing processes.
Comparison with Related Compounds
To highlight the uniqueness of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| Pyrrolidine-2,3-diones | Pyrrolidine core | Antimicrobial and anticancer activity |
| Pyrrolidine-2-one | Pyrrolidine core | Various biological activities |
| This compound | Unique bromomethyl substitution | Enhanced reactivity and potential for drug development |
Mechanism of Action
The mechanism of action of 1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Antimicrobial and Antifungal Activity
- 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione and 1-(phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione: Synthesized via Mannich reactions, these compounds exhibit moderate antimicrobial activity against E. coli, B. subtilis, and Aspergillus species. Their activity is attributed to the pyridine and aniline substituents, which enhance interactions with microbial targets .
1-(Phenyl)-3-(2H-[1,2,4]triazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives :
Substitution at the phenyl ring (4-H, 4-Cl, 4-Br) influences activity, with 4-Br derivatives showing the highest antibacterial/antifungal activity .- Comparison : The bromomethyl group in the target compound could mimic the 4-Br substituent’s bioactivity-enhancing effects, though its methylene linker may alter steric and electronic properties.
Enzyme Inhibition
- 1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione :
This compound inhibits brain GABA-transaminase (IC₅₀ = 100.5 µM), a target for anticonvulsant drugs. The bromophenyloxy group likely contributes to enzyme binding .- Comparison : The bromomethyl group may provide a different binding mode due to its smaller size and higher reactivity compared to the bulkier bromophenyloxy substituent.
Substituent Diversity and Reactivity
- 1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione: Features a hydroxyiminoethyl group (MW: 232.23 g/mol) and is used as a versatile scaffold. Its polar substituent contrasts with the hydrophobic bromomethyl group in the target compound, affecting solubility and target selectivity .
- 1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione: The benzothiazole ring enhances π-stacking interactions, often linked to anticancer activity.
Data Tables
Table 1. Key Properties of 1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione and Analogues
Table 2. Substituent Effects on Activity (Antimicrobial)
Research Implications
- The bromomethyl group in this compound provides unique reactivity for synthesizing derivatives with tailored bioactivities.
- Comparative studies suggest bromine substituents enhance antimicrobial and enzyme-inhibitory properties, but structural nuances (e.g., bromomethyl vs. bromophenyl) require further exploration .
- High synthetic purity (95%) positions this compound as a reliable intermediate for industrial applications .
Biological Activity
1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound serves as a building block for various bioactive molecules and has shown potential in treating several human diseases.
Chemical Structure and Properties
The compound features a pyrrolidine core with a bromomethyl substituent on the phenyl ring, which is crucial for its biological activity. The unique structural properties of pyrrolidine derivatives, including sp³-hybridization and non-planarity, enhance their interaction with biological targets.
This compound interacts with various biological targets through several mechanisms:
- Target Interactions : The compound can bind to enantioselective proteins, leading to different biological profiles based on the spatial orientation of its substituents.
- Biochemical Pathways : It has been linked to multiple biological activities such as:
- Antimicrobial
- Antiviral
- Anticancer
- Anti-inflammatory
- Cholinesterase inhibition
- Carbonic anhydrase inhibition.
Antimicrobial Activity
Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit bacterial growth by disrupting cellular processes.
Anticancer Properties
This compound has demonstrated potential anticancer activity. In vitro studies reveal that it can induce apoptosis in cancer cell lines, suggesting its capability as a therapeutic agent in oncology .
Neuroprotective Effects
Certain derivatives of pyrrolidine compounds have been evaluated for neuroprotective properties. They exhibit activity against neuroinflammation and may protect neuronal cells from damage caused by oxidative stress .
Research Findings and Case Studies
Synthesis and Preparation Methods
The synthesis of this compound typically involves the reaction of 4-(bromomethyl)benzaldehyde with pyrrolidine-2,5-dione. This reaction is often facilitated by bases like sodium hydride or potassium carbonate to enhance nucleophilic substitution.
Q & A
Q. Critical Factors :
- Temperature : Prolonged reflux (>4 hours) improves substitution efficiency but may increase side products.
- Solvent Polarity : Polar solvents (acetic acid) favor electrophilic substitution, while non-polar solvents (toluene) reduce hydrolysis .
How can computational methods optimize reaction pathways for bromomethyl-substituted pyrrolidinediones?
Advanced Research Question
State-of-the-art quantum chemical calculations (e.g., density functional theory, DFT) and reaction path searches enable mechanistic insights:
- Reaction Design : ICReDD’s approach combines DFT-based transition-state analysis with experimental validation to predict optimal bromomethylation conditions (e.g., solvent effects, leaving-group stability) .
- Parameter Screening : Machine learning algorithms analyze reaction variables (temperature, catalyst loading) to prioritize high-yield conditions .
- Case Study : DFT modeling of bromomethylphenylpyrrolidinedione’s electronic structure identifies reactive sites (C-4 position) for functionalization .
Q. Methodology :
Quantum Calculations : Gaussian 16 or ORCA software for transition-state geometry.
Data Integration : Experimental yields and computational predictions are cross-validated to refine reaction parameters .
How should researchers resolve discrepancies in spectral data (e.g., NMR shifts) for bromomethylated pyrrolidinediones?
Advanced Research Question
Contradictions in NMR or X-ray data often arise from:
Q. Resolution Strategies :
Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation (e.g., bond angles, torsion) .
2D NMR : --HSQC and NOESY differentiate regioisomers .
Replication : Independent synthesis under identical conditions to verify reproducibility .
What are the key challenges in characterizing bromomethyl-substituted pyrrolidinediones using mass spectrometry?
Basic Research Question
- Fragmentation Patterns : Bromine’s isotopic signature (1:1 ratio for :) complicates molecular ion detection. Use high-resolution mass spectrometry (HRMS) to distinguish [M+H] peaks .
- Thermal Degradation : Bromomethyl groups may cleave during electron ionization (EI). Electrospray ionization (ESI) is preferred for intact molecular ions .
Q. Protocol :
- HRMS Settings : Positive-ion mode, 30,000 resolution.
- Sample Prep : Dilute in methanol/acetonitrile (1:1) with 0.1% formic acid .
How can bromomethylated pyrrolidinediones serve as intermediates in bioactive compound synthesis?
Advanced Research Question
The bromomethyl group enables diverse functionalization:
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to generate biaryl derivatives .
- Nucleophilic Substitution : Reaction with amines/thiols to form alkylated analogs (e.g., antidiabetic or antimicrobial agents) .
Case Study :
3-(4-Benzylpiperidin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione, synthesized via bromomethyl intermediate, shows potential as a kinase inhibitor .
What experimental designs minimize byproduct formation during bromomethylation?
Advanced Research Question
Use factorial design to optimize variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
